(5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2S2/c1-21-14-5-3-2-4-13(14)19-16(20)15(23-17(19)22)10-11-6-8-12(18)9-7-11/h2-10H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWWKRCXCLTRCA-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of the thiazolidin-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships, and relevant case studies.
Structural Characteristics
The compound features a thiazolidin-4-one core with specific substituents that influence its biological activity. The presence of the bromophenyl and methoxyphenyl groups is crucial for its interaction with biological targets.
Antimicrobial Activity
Thiazolidin-4-one derivatives have shown significant antimicrobial properties. Studies indicate that compounds in this class can inhibit the growth of various bacteria and fungi. For instance, Jamil et al. synthesized several thiazolidin-4-one derivatives and evaluated their antibacterial activity against Escherichia coli and Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth .
Table 1: Antimicrobial Activity of Thiazolidin-4-One Derivatives
Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives has been highlighted in multiple studies. For example, Sava et al. reported that certain derivatives exhibited significant free radical scavenging activity, with IC50 values indicating effective inhibition of lipid peroxidation . The compound's ability to reduce oxidative stress is attributed to its electron-donating capacity.
Table 2: Antioxidant Activity of Selected Thiazolidin-4-One Derivatives
Anticancer Activity
Recent studies have explored the anticancer properties of thiazolidin-4-one derivatives. The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study: Anticancer Effects
In a study conducted by Verma et al., several thiazolidin-4-one derivatives were tested against cancer cell lines. The results indicated that modifications at specific positions on the thiazolidin ring significantly enhanced anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is highly dependent on their structural features. Substituents at positions 2, 3, and 5 of the thiazolidine ring can dramatically alter their pharmacological profiles. For instance, the introduction of electron-withdrawing groups like bromine enhances antimicrobial activity, while electron-donating groups like methoxy improve antioxidant potential .
Scientific Research Applications
Biological Activities
Research indicates that thiazolidinones, including this compound, exhibit a range of biological activities:
- Antimicrobial Properties :
- Anticancer Activity :
- Anti-inflammatory Effects :
Antimicrobial Efficacy Study
A study conducted on various thiazolidinone derivatives, including (5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, revealed that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Research
In vitro studies have shown that this thiazolidinone derivative can induce cell cycle arrest and apoptosis in prostate cancer cells. The research highlighted the compound's ability to modulate apoptotic pathways, making it a candidate for further development as an anticancer drug.
Anti-inflammatory Activity Assessment
A recent investigation assessed the anti-inflammatory effects of thiazolidinones in animal models of acute inflammation. The findings suggested that this compound significantly reduced inflammatory markers and improved clinical symptoms in treated subjects.
Comparative Analysis of Thiazolidinones
| Property/Activity | This compound | Other Thiazolidinones |
|---|---|---|
| Antimicrobial Activity | Significant against various pathogens | Varies widely |
| Anticancer Activity | Induces apoptosis in cancer cells | Commonly reported |
| Anti-inflammatory Effects | Reduces inflammation in animal models | Documented |
| Mechanism of Action | Inhibition of key enzymes and pathways | Diverse mechanisms |
Chemical Reactions Analysis
Types of Chemical Reactions
The compound participates in reactions driven by its reactive functional groups:
Reagents and Conditions
Reaction outcomes depend on solvent systems, catalysts, and temperature:
Major Reaction Products
Key derivatives synthesized from this compound include:
Reaction Optimization
Critical parameters for maximizing yield and selectivity:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 60–80°C for substitution reactions | Higher temperatures accelerate substitution kinetics. |
| Solvent | DMF or DMSO for polar reactions | Enhances nucleophilicity and stabilizes intermediates. |
| Catalyst | Triethylamine for condensation | Facilitates deprotonation and accelerates rates. |
Mechanistic Insights
-
Oxidation : The sulfanylidene group undergoes stepwise oxidation:
\text{-S-} \xrightarrow{H_2O_2} \text{-SO-} \xrightarrow{H_2O_2} \text{-SO_2-}Sulfoxide intermediates are stabilized by conjugation with the thiazolidinone ring.
-
Substitution : The 4-bromophenyl group undergoes SAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the adjacent methoxyphenyl group, activating the ring toward nucleophiles .
Comparative Reactivity
This compound exhibits distinct reactivity compared to non-halogenated thiazolidinones:
| Feature | This Compound | Non-Brominated Analogs |
|---|---|---|
| Substitution Rates | Faster (Br acts as leaving group) | Slower, requiring harsher conditions |
| Oxidation Stability | Moderate (Br reduces ring strain) | Lower due to increased ring strain. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Rhodanine derivatives exhibit structure-activity relationships (SAR) highly dependent on substituent variations. Below is a systematic comparison of the target compound with structurally analogous molecules:
Substituent Effects on the Arylidene Moiety
Modifications at the arylidene position (C5) significantly influence bioactivity:
- 4-Bromophenylidene (target compound): Demonstrates moderate PET inhibition (IC₅₀ = 3.0 μmol/L) .
- 4-Chlorophenylidene : Exhibits superior antialgal activity (IC₅₀ = 1.3 μmol/L) against Chlorella vulgaris, suggesting halogen electronegativity and size modulate target binding .
- Pyrazinylmethylidene: Novel compound (5Z)-5-(pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one introduces nitrogen-rich aromaticity, which may favor DNA intercalation .
Substituent Effects on the Thiazolidinone Ring
- 3-Cyclopropyl Group: In (2Z,5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one, the cyclopropyl moiety enhances metabolic stability by reducing oxidative degradation .
- 3-Allyl Group : Derivatives like (Z)-3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one exhibit flexibility, which may broaden binding site compatibility .
Thione vs. Thiol Modifications
- 2-Thione Group (target compound): The thione sulfur participates in hydrogen bonding, crucial for enzyme inhibition (e.g., binding to chloroplast ATPase) .
- 2-(Methylthio) Group : Derivatives like (Z)-5-(substituted)-2-(methylthio)thiazol-4(5H)-one show reduced hydrogen-bonding capacity but improved lipophilicity .
Ring Fusion and Hybrid Systems
- Thiazolo[3,2-b][1,2,4]triazol-6-one : Compound (5Z)-2-(4-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one incorporates a fused triazole ring, enhancing π-stacking and thermal stability .
- Furan Conjugates : (5Z)-5-[(5-arylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one derivatives exhibit extended conjugation, improving light absorption for photodynamic applications .

Structural and Computational Insights
- Crystal Packing : Derivatives like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one adopt planar conformations, with C–H···S and π-π interactions stabilizing the lattice .
- Hydrogen-Bonding Patterns : Graph set analysis reveals recurring R₂²(8) motifs in rhodanine crystals, critical for supramolecular assembly .
- DFT Studies: Computational models of (2Z,5Z)-5-[(3-chloro-4-hydroxyphenyl)methylene]-3-(2-methoxyphenyl)-2-propylimino-thiazolidin-4-one predict strong electrophilicity at the thione sulfur, aligning with its reactivity in enzyme inhibition .
Preparation Methods
Knoevenagel Condensation-Mediated Approach
- Step 1 : Synthesize 3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one via cyclocondensation of 2-methoxyaniline with carbon disulfide and chloroacetic acid.
- Step 2 : Perform Knoevenagel condensation with 4-bromobenzaldehyde in acetic acid/ammonium acetate under reflux (110°C, 6–8 h).
Key Observations :
- The methylene group at C5 of the thiazolidinone acts as a nucleophile, attacking the electrophilic aldehyde carbonyl.
- Z-selectivity : Achieved using piperidine as a base in toluene, favoring the thermodynamically stable Z-isomer via conjugate addition-elimination.
- Yield : 68–72% after recrystallization from ethanol.
Characterization Data :
One-Pot Multicomponent Cyclocondensation
- Reactants : 2-Methoxyaniline (1 eq), 4-bromobenzaldehyde (1 eq), thioglycolic acid (1.2 eq).
- Conditions : Polypropylene glycol (PPG) solvent, 110°C, 12 h.
- Workup : Neutralization with Na₂CO₃, extraction with ethyl acetate, column chromatography (SiO₂, hexane:EtOAc 7:3).
Key Observations :
- Mechanism : Imine formation followed by nucleophilic attack of the thiolate on the α-carbon of the aldehyde, culminating in cyclization.
- Green Chemistry Advantage : PPG enhances yield (82%) compared to traditional solvents like DMF.
- Stereochemical Outcome : Z-isomer predominance (∼85%) due to steric hindrance in the transition state.
Optimization Table :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | PPG | 82 |
| Temperature (°C) | 110 | 82 |
| Catalyst | None | 82 |
| Reaction Time (h) | 12 | 82 |
Microwave-Assisted Synthesis
- Reactants : 2-Methoxyaniline, 4-bromobenzaldehyde, thiourea.
- Conditions : Microwave irradiation (300 W, 100°C, 20 min), solvent-free.
- Workup : Precipitation in ice-water, filtration.
Key Observations :
- Efficiency : Reaction time reduced from hours to minutes.
- Yield : 78% with 95% Z-selectivity.
- Mechanistic Insight : Microwave dielectric heating accelerates imine formation and cyclization.
Stereochemical Control and Isomer Separation
The Z-configuration at C5 is critical for biological activity. Methods to enhance Z-selectivity include:
- Base Selection : Piperidine or ammonium acetate in non-polar solvents (toluene) favor Z-isomers.
- Temperature Modulation : Lower temperatures (80°C) reduce isomerization post-formation.
- Chromatographic Separation : Silica gel chromatography with hexane:EtOAc (8:2) resolves E/Z isomers (Rf: Z = 0.35, E = 0.28).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Z-Selectivity (%) | Time | Scalability |
|---|---|---|---|---|
| Knoevenagel | 72 | 90 | 8 h | High |
| Multicomponent (PPG) | 82 | 85 | 12 h | Moderate |
| Microwave | 78 | 95 | 20 min | Low |
Trade-offs :
- Knoevenagel : High scalability but longer reaction time.
- Microwave : Excellent selectivity but limited scalability.
Characterization and Validation
Spectroscopic Consistency :
- HRMS : m/z 432.9872 [M+H]⁺ (Calcd: 432.9868).
- ¹³C NMR : δ 192.5 (C=S), 165.3 (C=O), 137.2–115.4 (Ar-C).
Purity Assessment :
- HPLC : >98% purity (C18 column, MeOH:H₂O 80:20, 1 mL/min).
Q & A
Q. What are the key synthetic steps for preparing (5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one?
- Methodological Answer : The synthesis typically involves:
Condensation : Reacting 4-bromobenzaldehyde with 2-methoxyphenylthiosemicarbazide in ethanol under reflux to form a thiosemicarbazone intermediate .
Cyclization : Treating the intermediate with a base (e.g., NaOH) to induce ring closure, forming the thiazolidinone core .
Purification : Recrystallization or column chromatography to isolate the product. Reaction progress is monitored via TLC, and structural confirmation is achieved using ¹H/¹³C NMR and HRMS .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.8–7.6 ppm). ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~190 ppm) signals .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Detects C=S (~1200 cm⁻¹) and C=O (~1680 cm⁻¹) stretches .
Q. What are standard biological assays for initial activity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Parameter Screening : Systematically vary temperature (60–100°C), solvent (ethanol vs. DMF), and catalyst (piperidine vs. acetic acid) to maximize yield .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 15–20% .
- Table 1 : Example optimization
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | Piperidine | 72 |
| DMF | 100 | Acetic acid | 68 |
| Toluene | 90 | None | 45 |
| Data from |
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Reanalyze compound purity via HPLC (>95%) to rule out impurities affecting activity .
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols (e.g., 48-hour incubation in MTT assays) .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-chloro vs. 4-bromo substituents) to identify critical functional groups .
Q. What advanced techniques elucidate the compound’s reactivity with nucleophiles?
- Methodological Answer :
- Kinetic Studies : Monitor substitution reactions (e.g., with amines) using UV-Vis spectroscopy to determine rate constants .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electrophilic centers (e.g., C-5 of the thiazolidinone ring) .
- Isolation of Intermediates : Trap intermediates via low-temperature (-78°C) quenching and characterize via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

